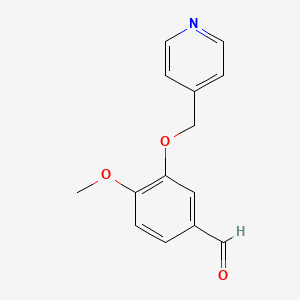

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde” is a chemical compound that is closely related to "4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid" . This compound belongs to a class of organic compounds called benzoic acids, which are commonly used in the synthesis of drugs and fragrances.

Synthesis Analysis

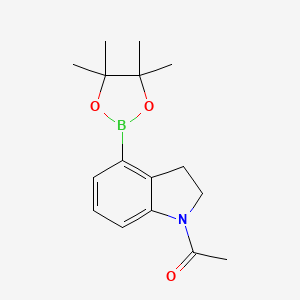

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis

The chemical reactions involving similar compounds like “4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid” often involve protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Oxidation and Reaction Mechanisms

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde, like other methoxy benzaldehydes, has been studied for its behavior in oxidation reactions. In research conducted by Malik, Asghar, and Mansoor (2016), the oxidation of various methoxy benzaldehydes by benzimidazolium fluorochromate was explored. This study highlights the compound's relevance in understanding the kinetics and mechanisms of such reactions, particularly in acetic acid-water mediums, leading to the formation of carboxylic acids (Malik, Asghar, & Mansoor, 2016).

Antiproliferative Activity

The compound also plays a role in synthesizing substances with potential antiproliferative effects. Liszkiewicz (2002) reported the reaction of 2,3-diaminopyridine with benzoylacetone and various aromatic aldehydes, including 4-methoxy benzaldehyde, to produce compounds with potential cytotoxic activity against cancer cell lines (Liszkiewicz, 2002).

Application in Leukotriene Synthesis Inhibition

Research by Hutchinson et al. (2009) on 5-lipoxygenase-activating protein inhibitors indicates the potential use of methoxypyridine derivatives, closely related to 4-methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde, in inhibiting leukotriene synthesis. This is significant in pharmacology, especially concerning respiratory ailments like asthma (Hutchinson et al., 2009).

Coordination Chemistry and Physicochemical Properties

The compound's derivatives are utilized in coordination chemistry. Bourosh et al. (2018) synthesized iron(II) complexes using methoxy(pyridin-4-yl)methanol, a related compound. These studies provide insights into the synthesis, structure, and physicochemical properties of such coordination compounds (Bourosh et al., 2018).

Synthesis and Catalysis

In the field of synthesis and catalysis, the compound and its derivatives are used as intermediates and catalysts. For instance, research by Shukla et al. (2021) on Pd(II) complexes with ONN pincer ligand used a derivative of 4-methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde, showcasing its role in catalysis, particularly in the Suzuki-Miyaura reaction (Shukla et al., 2021).

Propriétés

IUPAC Name |

4-methoxy-3-(pyridin-4-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-3-2-12(9-16)8-14(13)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWZHMWPNJUHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)